5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17873832
InChI: InChI=1S/C10H17N3/c1-4-9-7(2)5-11-10-12-8(3)6-13(9)10/h6-7,9H,4-5H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC17873832

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 5-ethyl-2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C10H17N3/c1-4-9-7(2)5-11-10-12-8(3)6-13(9)10/h6-7,9H,4-5H2,1-3H3,(H,11,12)
Standard InChI Key ARDZTZYWPUNYCZ-UHFFFAOYSA-N
Canonical SMILES CCC1C(CNC2=NC(=CN12)C)C

Introduction

5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This class of compounds is characterized by a fused imidazole and pyrimidine ring structure, which is similar to purines, allowing them to interact with various biological targets. The presence of ethyl and methyl substituents enhances its chemical properties and biological activities, making it significant in medicinal chemistry.

Synthesis Methods

The synthesis of 5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several methods, which are advantageous due to their efficiency and the ability to introduce various substituents. These methods typically involve condensation reactions or cyclization processes that form the imidazo[1,2-a]pyrimidine core.

Biological Activities

Imidazo[1,2-a]pyrimidines, including 5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, exhibit a wide range of biological activities. They are recognized for their potential in drug development due to their structural similarity to purines, which allows them to interact with various biological targets. Specific biological activities associated with this compound include potential anticancer properties, although detailed mechanisms of action require further investigation.

Applications and Future Directions

The applications of 5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine span various fields, including medicinal chemistry and material science. Its potential in drug development is significant due to its ability to interact with biological targets. Future research should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator